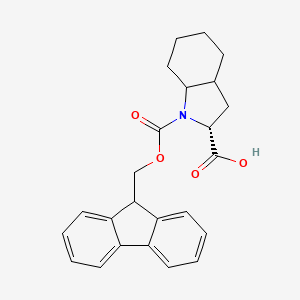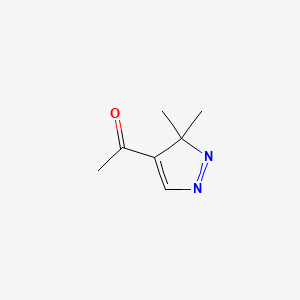
(3-Chloro-5-nitrophenyl)methanol
Overview
Description
(3-Chloro-5-nitrophenyl)methanol: is an organic compound with the molecular formula C(_7)H(_6)ClNO(_3) It is characterized by a phenyl ring substituted with a chlorine atom at the 3-position, a nitro group at the 5-position, and a hydroxymethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Chloro-5-nitrophenyl)methanol: can be synthesized through several methods. One common approach involves the nitration of (3-chlorophenyl)methanol to introduce the nitro group at the 5-position. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the starting material.
Another method involves the reduction of (3-chloro-5-nitrobenzaldehyde) using a reducing agent such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). This reduction converts the aldehyde group to a hydroxymethyl group, yielding This compound .
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency. The use of catalysts and optimized reaction parameters can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-nitrophenyl)methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form or further to using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The nitro group can be reduced to an amino group, forming using reducing agents like hydrogen gas (H(_2)) in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), hydrogen gas (H(_2)) with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: ,
Substitution: Various substituted phenylmethanol derivatives
Scientific Research Applications
(3-Chloro-5-nitrophenyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro and hydroxyl groups. It may also serve as a model compound in biochemical assays.
Medicine: Derivatives of may exhibit biological activity, making them candidates for drug development. Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-chloro-5-nitrophenyl)methanol depends on its specific application. In chemical reactions, the compound’s functional groups (chlorine, nitro, and hydroxymethyl) play crucial roles in determining its reactivity and interaction with other molecules. For instance, the nitro group is an electron-withdrawing group, which can influence the compound’s reactivity in electrophilic aromatic substitution reactions.
In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the derivatives being studied.
Comparison with Similar Compounds
(3-Chloro-5-nitrophenyl)methanol: can be compared with other similar compounds, such as:
(3-Chlorophenyl)methanol: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
(3-Nitrophenyl)methanol: Lacks the chlorine atom, which can affect its reactivity and the types of derivatives that can be synthesized.
(4-Chloro-3-nitrophenyl)methanol: The positions of the chlorine and nitro groups are different, leading to variations in chemical behavior and reactivity.
The uniqueness of This compound lies in the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
(3-chloro-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBQUSJJIYIBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680970 | |
| Record name | (3-Chloro-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79944-62-0 | |
| Record name | (3-Chloro-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



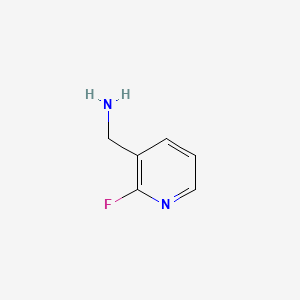

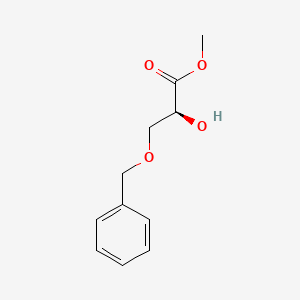
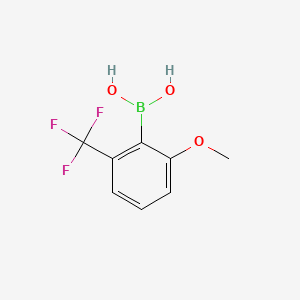
![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)
![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)
